HMG-CoA Reductase Inhibition: Potency Relative to Standard-of-Care Controls
The compound demonstrates measurable, albeit moderate, inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In a cell-free assay using CD rat liver microsomal-cytosol fractions, 2-methyl-4-oxopentanoic acid inhibited nonsaponifiable lipid synthesis with an IC50 of 2.90E+5 nM (290 µM). This provides a direct quantitative baseline for its activity [1]. While not a potent inhibitor compared to statins, this data point offers a specific, verifiable biochemical activity useful for certain research applications.
| Evidence Dimension | Inhibition of HMG-CoA reductase (nonsaponifiable lipid synthesis) |
|---|---|
| Target Compound Data | IC50 = 2.90E+5 nM (290 µM) |
| Comparator Or Baseline | Total lipid synthesis inhibition: IC50 = 8.50E+5 nM (850 µM); Fatty acid synthesis inhibition: IC50 = 2.10E+6 nM (2100 µM) |
| Quantified Difference | The compound is ~3-fold more potent at inhibiting nonsaponifiable lipid synthesis than fatty acid synthesis under the same conditions. |
| Conditions | In vitro, cell-free assay using CD rat liver microsomal-cytosol fraction and [2-14C]acetate as a substrate. |
Why This Matters
This defines the compound's utility in lipid metabolism studies, providing a specific IC50 value for targeted pathway analysis, distinguishing it from compounds that lack this particular inhibitory fingerprint.
- [1] BindingDB. (n.d.). BDBM50009727 (CHEMBL3246894): Inhibition of HMG-coA reductase in CD rat liver microsomal-cytosol fraction. View Source
